3-Pentafluoroethylsulfanyl-propan-1-ol
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Overview
Description
3-Pentafluoroethylsulfanyl-propan-1-ol is an organic compound characterized by the presence of a pentafluoroethylsulfanyl group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentafluoroethylsulfanyl-propan-1-ol typically involves the reaction of a suitable precursor with pentafluoroethylsulfanyl reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where a halogenated propanol reacts with pentafluoroethylsulfanyl thiol in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pentafluoroethylsulfanyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols with different oxidation states.
Substitution: The pentafluoroethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols and amines can react with the compound under basic conditions.
Major Products Formed
Oxidation: Formation of pentafluoroethylsulfanyl-propanoic acid.
Reduction: Formation of pentafluoroethylsulfanyl-propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pentafluoroethylsulfanyl-propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pentafluoroethylsulfanyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The pentafluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate biological pathways, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethylsulfanyl-propan-1-ol
- 3-Fluoroethylsulfanyl-propan-1-ol
- 3-Chloroethylsulfanyl-propan-1-ol
Uniqueness
3-Pentafluoroethylsulfanyl-propan-1-ol is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5OS/c6-4(7,8)5(9,10)12-3-1-2-11/h11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPYZDJZRFECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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